molecular formula C8H9NO3 B1431069 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester CAS No. 878207-91-1

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester

Cat. No.: B1431069
CAS No.: 878207-91-1
M. Wt: 167.16 g/mol
InChI Key: YSRBMUMDFAGAAD-UHFFFAOYSA-N
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Description

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester (CAS 878207-91-1) is a high-purity chemical reagent supplied for research and development purposes. This compound, with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol, belongs to the class of N-oxidized pyridinecarboxylate esters . The N-oxide functional group is a key structural feature that can enhance the reactivity of the pyridine ring, making it a valuable synthetic intermediate or building block in organic synthesis . Researchers may utilize this compound in the development of novel heterocyclic compounds, in metal-catalyzed coupling reactions, or as a precursor for pharmaceutical and agrochemical active ingredients. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Proper personal protective equipment should be worn, and it should be handled only by qualified professionals in a well-controlled laboratory setting. For specific storage and handling instructions, please refer to the safety data sheet.

Properties

IUPAC Name

methyl 3-methyl-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-3-5-9(11)7(6)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRBMUMDFAGAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonylation of Halogenated Pyridines

A prominent method for preparing pyridinecarboxylic acid esters, including derivatives like 3-methyl-2-pyridinecarboxylic acid methyl esters, involves the carbonylation of halogenated pyridines under catalytic conditions.

Process Overview:

  • Starting Materials: 2,3-dihalopyridines (e.g., 2,3-dichloro-5-(methoxymethyl)pyridine) serve as substrates.
  • Reagents: Carbon monoxide (CO), C1–C4 alkanols (e.g., methanol), a weak base, and a palladium catalyst complexed with bis-diphenylphosphine ligands.
  • Conditions: Reaction temperatures range from 100 to 250 °C (preferably 140 to 195 °C), CO pressure from 1 to 200 bar (preferably 5 to 50 bar), and reaction times of 1 to 6 hours.
  • Catalyst: Palladium complexes with ligands such as 1,4-bis(diphenylphosphino)butane are employed to facilitate selective monocarbonylation.
  • Mechanism: The palladium catalyst activates the halopyridine, enabling insertion of CO and subsequent esterification with the alcohol to form the pyridinecarboxylic acid ester.

Key Outcomes:

  • High yields of monocarbonylated pyridinecarboxylic acid esters are achieved.
  • Selectivity is improved over previous methods that yielded moderate amounts or required long reaction times.
  • The reaction progress is monitored chromatographically to stop at maximum product concentration.

Example Data from Patent EP0820986A1:

Parameter Value/Condition
Substrate 2,3-Dichloro-5-(methoxymethyl)pyridine
Catalyst Pd bis(diphenylphosphino)butane complex (3 mol%)
Base Weak base (not specifically detailed)
Alcohol Methanol (C1 alkanol)
Temperature 140–195 °C
CO Pressure 5–50 bar
Reaction Time 1–6 hours
Yield High (e.g., 73% for related esters)

Example Reaction:

Preparation of 3-chloro-5-(methoxymethyl)-2-pyridinecarboxylic acid methyl ester from 2,3-dichloro-5-(methoxymethyl)pyridine under the above conditions yielded a product confirmed by ^1H-NMR and mass spectrometry.

Oxidation of Substituted Quinolines to Pyridinecarboxylic Acids

Another route involves the oxidation of 8-substituted quinolines to generate pyridine-2,3-dicarboxylic acids, which can be further esterified to form methyl esters including 3-methyl-2-pyridinecarboxylic acid 1-oxide methyl ester.

Process Overview:

  • Starting Materials: Substituted quinolines, such as 3-methyl-8-hydroxyquinoline hydrochloride.
  • Oxidizing Agent: Hydrogen peroxide (30% w/w).
  • Base: Aqueous potassium hydroxide.
  • Conditions: Controlled addition of hydrogen peroxide at 75–90 °C, followed by acidification to precipitate the product.
  • Isolation: Filtration and washing to obtain the acid or its methyl ester derivative.

Key Outcomes:

  • High purity products (above 95%) are obtained.
  • The process can be continuous or batch.
  • The method is efficient for preparing pyridine dicarboxylic acids, which are precursors to esters.

Example Data from Patent US4816588A:

Parameter Value/Condition
Substrate 3-Methyl-8-hydroxyquinoline hydrochloride (20 g scale)
Oxidant Hydrogen peroxide (30%, 0.818 mol)
Base Aqueous KOH (26.4%)
Temperature 75–80 °C (addition), then 90–95 °C (reaction)
Reaction Time 3–4 hours total
Product Purity 96.1% (after isolation)
Yield High (not explicitly quantified)

This oxidation method provides a route to pyridinecarboxylic acid derivatives which can be esterified to the methyl ester form.

Additional Synthetic Considerations

  • Selective Carbonylation: The use of dihalopyridines allows selective monocarbonylation, avoiding overreaction or multiple substitutions.
  • Catalyst Choice: Palladium complexes with bis-diphenylphosphine ligands are critical for high yield and selectivity.
  • Reaction Monitoring: Chromatographic techniques (e.g., HPLC) are essential to determine the optimal reaction time to maximize yield and purity.
  • Temperature and Pressure Control: Both parameters significantly influence the reaction rate and selectivity.
  • Purification: Typical purification includes filtration, washing, and sometimes recrystallization or distillation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield & Purity Notes
Palladium-catalyzed carbonylation 2,3-Dihalopyridines (e.g., 2,3-dichloro-5-(methoxymethyl)pyridine) CO, C1–C4 alkanol, Pd bis(diphenylphosphino) complex, weak base 140–195 °C, 5–50 bar CO, 1–6 h High yield (e.g., 73%), high purity Selective monocarbonylation, chromatographic monitoring
Oxidation of substituted quinolines 3-Methyl-8-hydroxyquinoline hydrochloride H2O2 (30%), aqueous KOH 75–95 °C, 3–4 h High purity (~96%) Produces pyridine dicarboxylic acids, precursor to esters

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine 1-Oxide Derivatives with Substituent Variations

4-Chloro-3-methylpyridine 1-Oxide
  • Structure : Chlorine at the 4-position, methyl at the 3-position, and N-oxide.
  • Synthesis : Typically prepared via direct chlorination or oxidation of substituted pyridines.
  • Applications : Used in coordination chemistry and as a ligand precursor. Unlike the target compound, the absence of an ester group limits its utility in nucleophilic acyl substitution reactions .
3-Bromo-pyridine 1-Oxide
  • Structure : Bromine at the 3-position and N-oxide.
  • Reactivity : Bromine’s higher leaving-group propensity compared to methyl ester enables cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the target compound, where the ester group is more amenable to hydrolysis or transesterification .
2,6-Dicyano-3-methylpyridine
  • Structure: Cyano groups at the 2- and 6-positions, methyl at the 3-position.
  • Synthesis: Derived from 3-hydroxymethylpyridine 1-oxide via reaction with methyl fluorosulfonate and cyanide. The target compound’s ester group offers a different pathway for introducing carboxylate functionality, whereas cyano groups enable access to heterocyclic systems like pyrazoles .

Pyridinecarboxylic Acid Esters Without N-Oxide Functionality

Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate
  • Structure : Pyrrolidine ring with a ketone and ester group.
  • Applications : Used in peptide mimetics and as a chiral auxiliary. The absence of the aromatic pyridine ring and N-oxide reduces its electronic complexity compared to the target compound .
Ethyl 2-Oxo-1,2-dihydropyridine-3-carboxylate
  • Structure : Partially reduced pyridine ring with a ketone and ester.
  • Reactivity : The dihydropyridine moiety enables redox-active behavior, unlike the fully aromatic N-oxide system in the target compound. This structural difference influences applications in NADH-like catalysis .

Complex Heterocyclic Esters

8-O-Acetylshanzhiside Methyl Ester
  • Structure : Iridoid glycoside with multiple oxygenated functional groups.
  • Applications : Used in pharmacological research for anti-inflammatory and neuroprotective studies. Its biological activity contrasts with the synthetic utility of the target compound, which lacks glycosidic linkages .
2-[4-[(4-Methylphenyl)sulfonyl]benzofurazan-7-yl]thiopyridine 1-Oxide
  • Structure : Benzofurazan fused with a sulfonyl-substituted pyridine N-oxide.
  • Applications : Acts as a fluorescent probe or enzyme inhibitor. The extended conjugation and sulfonyl group differentiate its electronic properties from the simpler methyl ester in the target compound .

Comparative Data Table

Compound Name Key Substituents Reactivity Highlights Applications References
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester 2-COOCH₃, 3-CH₃, N-oxide POCl₃-mediated chlorination at 6-position Pharmaceutical intermediates
4-Chloro-3-methylpyridine 1-oxide 4-Cl, 3-CH₃, N-oxide Limited ester reactivity Ligand synthesis
2,6-Dicyano-3-methylpyridine 2-CN, 6-CN, 3-CH₃ Cyanide-based cyclization Heterocyclic precursors
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate 2-ketone, 3-COOEt, dihydropyridine Redox-active behavior Catalytic cofactor analogs

Key Research Findings

  • Reactivity of N-Oxide Group: The N-oxide in the target compound enhances electrophilicity at adjacent positions, facilitating substitution reactions (e.g., chlorination in ). This contrasts with non-oxidized pyridines, which require harsher conditions for functionalization .
  • Ester vs. Cyano/Carboxylic Acid Groups: While the methyl ester in the target compound allows for hydrolysis to carboxylic acids, cyano groups (as in 2,6-dicyano derivatives) enable nucleophilic additions, highlighting divergent synthetic pathways .
  • Biological Relevance : Unlike iridoid esters (e.g., 8-O-acetylshanzhiside), the target compound’s applications are primarily in chemical synthesis rather than direct pharmacological activity .

Biological Activity

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, also known as 2-(methoxycarbonyl)-3-methylpyridine 1-oxide, is a chemical compound with the molecular formula C8H9NO3. This compound has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the esterification of 3-methyl-2-pyridinecarboxylic acid with methanol, often facilitated by a catalyst. The reaction conditions are crucial for optimizing yield and purity, with controlled temperature and pressure being standard practices in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This interaction can modulate enzyme activity and influence various metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Binding: It can bind to cellular receptors, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against microbial pathogens .

Case Studies

  • Antioxidant Activity: In studies involving related compounds, antioxidant properties were assessed through DPPH radical scavenging assays. These studies suggest that the compound may exhibit protective effects against oxidative stress, which is crucial for preventing cellular damage .
  • Enzyme Inhibition Studies: Investigations into enzyme inhibition have revealed that certain pyridine derivatives can affect enzymes involved in metabolic pathways. Similar studies on this compound could elucidate its potential as an inhibitor or activator of key metabolic enzymes.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential antibacterial activity
AntioxidantRadical scavenging ability
Enzyme InteractionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, and how do reaction conditions influence yields?

  • Methodology :

  • Esterification : React 3-Methyl-2-pyridinecarboxylic acid 1-oxide with methanol under acidic catalysis (e.g., H₂SO₄) or via diazomethane methylation. Monitor progress by TLC or LCMS .
  • Oxidation : If starting from 3-Methyl-2-pyridinecarboxylic acid methyl ester, use peracetic acid or mCPBA to introduce the 1-oxide group. Optimize stoichiometry (1.2–1.5 equivalents oxidant) and reaction time (4–6 hrs) to minimize over-oxidation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) for isolation. Confirm purity via HPLC (>95%) and NMR .

Q. How do researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • LCMS/HPLC : Use reverse-phase C18 columns with mobile phases like water/acetonitrile (0.1% formic acid). Retention time consistency (e.g., ~0.88 min in SQD-FA05 method) and mass spectra (e.g., m/z 531 [M-H]⁻) validate identity .
  • NMR : Compare ¹H/¹³C NMR peaks with reference spectra. Key signals include methyl ester (~3.8 ppm, singlet), pyridine ring protons (6.5–8.5 ppm), and oxide group shifts .
  • Elemental Analysis : Verify C/H/N/S ratios (e.g., <0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-oxidation or ester hydrolysis) be minimized during synthesis?

  • Methodology :

  • Controlled Oxidation : Use low-temperature (−10°C to 0°C) conditions with peracetic acid to limit over-oxidation. Monitor reaction progress via in-situ IR for carbonyl/oxide group formation .
  • Protecting Groups : Protect the carboxylic acid intermediate with tert-butyl groups before oxidation to prevent ester hydrolysis. Deprotect with TFA post-oxidation .
  • Kinetic Studies : Perform time-resolved LCMS to identify side products (e.g., di-oxides or ring-opened derivatives). Adjust reagent addition rates accordingly .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/isopropanol gradients to separate enantiomers. Validate with polarimetry or CD spectroscopy .
  • Crystallography : Grow single crystals (e.g., in ethyl acetate/hexane) for X-ray diffraction to assign absolute configurations. Compare with computational models (DFT) .
  • Dynamic NMR : Analyze coalescence temperatures for diastereomers to determine rotational barriers in substituents (e.g., methyl groups) .

Q. How do researchers address discrepancies in reported bioactivity data for this compound?

  • Methodology :

  • Batch Reproducibility : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to confirm purity and activity .
  • Assay Validation : Cross-test in multiple bioassays (e.g., enzyme inhibition vs. cell-based assays). Correlate structural variations (e.g., oxide group position) with activity trends .
  • Meta-Analysis : Compare literature data (e.g., IC₅₀ values) while accounting for methodological differences (e.g., buffer pH, incubation times) .

Critical Challenges and Solutions

  • Instability of 1-oxide Group : Store the compound under nitrogen at −20°C to prevent degradation. Use stabilizers like BHT in solution phases .
  • Low Solubility : Co-solvent systems (DMSO/water or THF/PBS) enhance solubility for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester
Reactant of Route 2
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester

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